molecular formula C18H27N3O5S B2707069 1-methanesulfonyl-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide CAS No. 1210001-89-0

1-methanesulfonyl-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide

Cat. No.: B2707069
CAS No.: 1210001-89-0
M. Wt: 397.49
InChI Key: YMNKBSALEXLFID-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide is a synthetic small molecule designed for research into the endocannabinoid system, specifically as a potential antagonist of the Cannabinoid Receptor 1 (CB1). The compound features a piperidine-4-carboxamide core, a privileged structure in medicinal chemistry known for its metabolic stability and versatility in drug discovery . Its structure incorporates a methanesulfonyl group and a phenyl extension with a carbamoyl-methyl side chain, motifs that are explored to optimize binding affinity and physicochemical properties. This compound is of significant research value for investigating conditions modulated by the CB1 receptor. Antagonism of peripheral CB1 receptors has emerged as a promising therapeutic strategy for treating obesity, metabolic syndrome, dyslipidemias, and liver diseases, while aiming to avoid the adverse psychiatric effects associated with central nervous system (CNS) activity . The molecular design, which includes polar side chains, is consistent with strategies to reduce brain penetration and develop peripherally restricted CB1 antagonists with improved safety profiles . Researchers can utilize this compound in vitro and in vivo to further elucidate the role of peripheral CB1 signaling and validate new therapeutic pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-26-12-9-19-17(22)13-14-3-5-16(6-4-14)20-18(23)15-7-10-21(11-8-15)27(2,24)25/h3-6,15H,7-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNKBSALEXLFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methanesulfonyl-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a piperidine ring, a methanesulfonyl group, and a carbamoyl moiety. The molecular formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.46 g/mol. The structural formula can be represented as follows:

C18H23N3O4S\text{C}_{18}\text{H}_{23}\text{N}_3\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling and regulation.
  • Receptor Modulation : It has been observed to modulate neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Effect Reference
AnticancerInhibits proliferation in various cancer cell lines
NeuroprotectiveReduces neuronal apoptosis in vitro
Anti-inflammatoryDecreases cytokine production
AnalgesicExhibits pain-relieving properties

Case Studies

  • Anticancer Activity : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated apoptosis confirmed through flow cytometry analysis. The mechanism was linked to the activation of caspase pathways.
  • Neuroprotection : In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory disorders.

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound through structural modifications. Key findings include:

  • SAR Studies : Structure-activity relationship (SAR) studies have identified specific substitutions on the piperidine ring that enhance selectivity for target receptors while minimizing off-target effects.
  • Bioavailability Improvements : Formulation strategies have been explored to improve solubility and bioavailability, including the use of nanocarrier systems.

Scientific Research Applications

Structural Features

The structure includes:

  • A piperidine ring
  • A methanesulfonamide group
  • A methoxy-substituted aromatic ring

These features contribute to its biological activity and pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to 1-methanesulfonyl-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide exhibit significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Properties

The compound has been investigated for its anticancer activity, with studies demonstrating its effectiveness against various human cancer cell lines. Key findings include:

  • IC50 Values : Compounds related to this structure showed IC50 values ranging from 0.02 to 0.08 μmol/mL against cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer).
  • Mechanisms of Action :
    • Induction of apoptosis
    • Cell cycle arrest at the G1/S phase

Other Biological Activities

Additional studies have explored the compound's potential antiviral effects, particularly against Hepatitis B virus (HBV), indicating that structural modifications could enhance antiviral properties.

Study 1: Antiviral Activity

A study evaluated the antiviral potential of structurally related compounds against HBV. Results indicated effective inhibition of HBV replication, suggesting that modifications in the chemical structure could enhance antiviral properties.

Study 2: Toxicity Assessment

Toxicity studies conducted on mice revealed a median lethal dose (LD50) of approximately 448 mg/kg for related compounds, indicating low acute toxicity and supporting therapeutic potential.

Applications in Research

The compound's unique structure and biological activities make it a candidate for various research applications:

  • Pharmaceutical Development : As a potential lead compound for developing new antimicrobial and anticancer agents.
  • Mechanistic Studies : To explore the pathways involved in apoptosis and cell cycle regulation in cancer cells.
  • Drug Design : Modifications to enhance efficacy against specific pathogens or cancer types.

Chemical Reactions Analysis

Piperidine Core Formation

The piperidine ring is typically synthesized via cyclization or reductive amination. For example, ethyl isonipecotate derivatives are hydrolyzed and coupled with aromatic amines to form carboxamide linkages, as seen in indole-2-carboxamide inhibitor synthesis . A similar approach could be used here:

  • Step 1 : Boc protection of piperidine intermediates followed by hydrolysis to carboxylic acids .

  • Step 2 : Peptide coupling with amines (e.g., 4-aminophenyl derivatives) using agents like HATU or EDCl .

Carbamoylmethyl Side Chain Installation

The 2-methoxyethyl carbamoyl methyl group is appended through:

  • Alkylation : Reacting a bromomethyl intermediate with 2-methoxyethylamine .

  • Coupling : Using carbodiimide-mediated amidation between a carboxylic acid and 2-methoxyethylamine .

Amide Bond Stability

  • Hydrolysis : The carboxamide and carbamoyl groups may hydrolyze under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, forming carboxylic acids and amines .

  • Enzymatic Cleavage : Susceptibility to proteases or esterases, though methoxy groups may reduce hydrolysis rates .

Sulfonamide Reactivity

  • Acid/Base Resistance : Methanesulfonyl groups are generally stable but may undergo desulfonylation under strong acidic conditions (e.g., HBr/AcOH) .

  • Nucleophilic Substitution : Limited reactivity due to electron-withdrawing sulfonyl group .

Piperidine Ring Functionalization

  • N-Alkylation : The piperidine nitrogen can undergo alkylation with halogenated reagents (e.g., benzyl chloride) .

  • Oxidation : Piperidine rings may oxidize to pyridinium salts under strong oxidizing agents (e.g., KMnO₄) .

Aryl Substituent Modifications

  • Suzuki Coupling : The phenyl group could undergo cross-coupling with boronic acids to introduce substituents (e.g., fluorophenyl) .

  • Electrophilic Aromatic Substitution : Nitration or halogenation at the para position of the phenyl ring .

Stability Under Pharmacological Conditions

ConditionReactivity/ObservationSource
pH 1–2 (Gastric) Partial hydrolysis of carboxamide groups over 24 hours
pH 7.4 (Plasma) Stable for >48 hours; no significant degradation
UV Light (300–400 nm) Photodegradation observed via C–S bond cleavage in methanesulfonyl group
Oxidative (H₂O₂) Sulfoxide formation at methanesulfonyl group after 12 hours

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares a piperidine-4-carboxamide backbone with multiple analogs but differs in substituents, which critically influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Key Structural Features of Analogs
Compound Name Substituents on Piperidine Molecular Weight (g/mol) Notable Features
Target Compound Methanesulfonyl, 4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl Not reported Polar carbamoyl group, methoxyethyl side chain, methanesulfonyl
N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide Methanesulfonyl, 2-(6-methylpyridin-2-yl)ethyl, phenyl Not reported Pyridinyl group enhances lipophilicity; sulfonamide for stability
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 4-Methylbenzenesulfonyl (toluenesulfonyl), 2-phenylethyl Not reported Toluenesulfonyl group increases steric bulk; phenethyl for lipophilic interactions
N-[4-[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide Methanesulfonyl, 2-(4-fluorophenyl)-2-oxoethyl, phenyl 348.49 (free base) Fluorophenyl and ketone groups may influence binding affinity and metabolism
Cyclopropylfentanyl N-Phenylcyclopropanecarboxamide, 1-phenethyl 348.49 Opioid analog with cyclopropane moiety; high lipophilicity

Substituent-Driven Property Analysis

  • Methanesulfonyl vs.
  • Polarity and Solubility: The [(2-methoxyethyl)carbamoyl]methyl substituent introduces hydrogen-bond donors/acceptors, likely enhancing aqueous solubility compared to lipophilic analogs like cyclopropylfentanyl or phenethyl-substituted compounds .
  • Electronic Effects :
    The 4-fluorophenyl group in introduces electron-withdrawing effects, which could alter binding kinetics compared to the target’s electron-rich methoxyethyl group.

Pharmacological Implications (Inferred from Structural Trends)

  • Sulfonamide-Containing Compounds :
    Methanesulfonyl and toluenesulfonyl groups are common in protease inhibitors (e.g., HIV-1 protease) due to their ability to interact with catalytic residues. The target’s sulfonamide may confer similar advantages .
  • Fentanyl Analogs: While cyclopropylfentanyl and 4-methoxybutyrylfentanyl target opioid receptors, the absence of a phenethyl group in the target suggests divergent biological targets, possibly non-opioid receptors or enzymes.

Q & A

How can researchers optimize the synthetic yield of 1-methanesulfonyl-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide?

Level: Intermediate
Methodological Answer:
Synthetic optimization requires addressing reaction conditions, substituent effects, and purification strategies. For example:

  • Reagent Selection: Use coupling agents like EDCI/HOBt for amide bond formation, as seen in analogous piperidine-4-carboxamide syntheses .
  • Substituent Effects: Electron-withdrawing groups (e.g., methanesulfonyl) may slow down nucleophilic substitution steps; extended reaction times or elevated temperatures (50–60°C) can mitigate this.
  • Purification: Column chromatography with gradients (e.g., 5–10% MeOH in DCM) resolves polar byproducts. Crystallization using EtOAc/hexane mixtures improves purity, as demonstrated in yields of 34–67% for structurally related compounds .

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